Cyclobutyl 2,3-dichlorophenyl ketone

Übersicht

Beschreibung

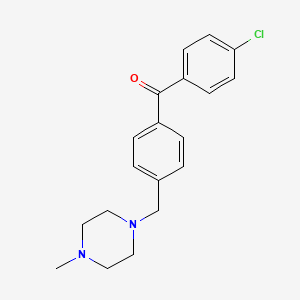

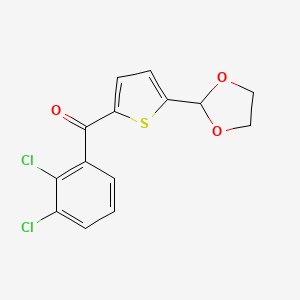

Cyclobutyl 2,3-dichlorophenyl ketone (CDK) is a synthetic organic compound belonging to the family of cyclobutyl ketones. It is a colorless, crystalline solid with a molecular weight of 232.05 g/mol. CDK is a highly reactive compound and has been extensively studied for its potential applications in organic synthesis, drug design, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Photoreactions in the Solid State

- Study on the Norrish Type II Reaction : Cyclobutyl 2,3-dichlorophenyl ketone was studied as part of a group of α-cycloalkyl-p-chloroacetophenone derivatives. The research examined their behavior in the solid state under photochemical conditions. It was observed that these compounds undergo smooth Type II photochemistry in the crystalline phase. The study provided insights into the geometries and distances relevant to the hydrogen abstraction in these reactions (Scheffer et al., 1986).

Synthesis of Complex Organic Molecules

- Regioselective Synthesis of Quinolin-8-ols : A study demonstrated the cyclization of ketone derivatives to produce quinolin-8-ols. This process involved the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone and showcased the potential of cyclobutyl ketones in complex organic syntheses (Uchiyama et al., 1998).

Applications in Organic Synthesis and Rearrangements

- Bicyclobutylidene to Bicyclooctene Rearrangement : Research focused on rearranging bicyclobutylidenes to bicyclooctenes, which are key intermediates in synthesizing complex organic compounds like ceratopicanol and hirsutene. This study highlights the versatility of cyclobutyl compounds in organic synthesis (Anger et al., 1998).

Chemical Improvements and Modifications

Improvement in Synthesis of Certain Compounds : A study described the synthesis improvement of specific ketone derivatives, including those related to cyclobutyl phenyl ketones. These improvements have implications in the production of various chemical products, including insecticides (Xue-yan, 2011).

Cycloaddition Reactions : Another study explored the [2+2] cycloaddition of alkenyl sulfide with α,β-unsaturated ketone, leading to the production of 1-cyclobutenyl ketones. This research provides insights into cycloaddition reactions involving cyclobutyl ketones (Takeda et al., 1986).

Catalytic Applications

Suzuki-Miyaura Coupling of Ketones : A study highlighted the efficient use of simple ketones, including cyclobutyl variants, as electrophiles in Suzuki-Miyaura coupling reactions. This has significant implications in catalysis and the synthesis of more complex aromatic ketones (Xia et al., 2018).

Dehydrogenative Silylation Catalyzed by Platinum Complexes : Another research demonstrated the use of methylplatinum triflate coordinated with cyclobutene derivatives as a catalyst for the silylation of ketones. This catalytic process is significant in producing silyl enol ethers (Ozawa et al., 2001).

Wirkmechanismus

Target of Action

Cyclobutyl 2,3-dichlorophenyl ketone is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The dichlorophenyl group may also interact with various biological targets due to the presence of the electronegative chlorine atoms .

Biochemical Pathways

Ketones are known to play a role in various biochemical pathways, including energy metabolism and signal transduction .

Action Environment

The action, efficacy, and stability of Cyclobutyl 2,3-dichlorophenyl ketone can be influenced by various environmental factors. These may include temperature, pH, presence of other compounds, and specific conditions of the biological system where it is applied .

Eigenschaften

IUPAC Name |

cyclobutyl-(2,3-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O/c12-9-6-2-5-8(10(9)13)11(14)7-3-1-4-7/h2,5-7H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCTZUOAFXSQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642546 | |

| Record name | Cyclobutyl(2,3-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898791-12-3 | |

| Record name | Cyclobutyl(2,3-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

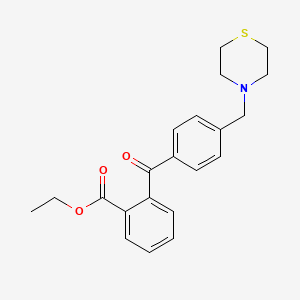

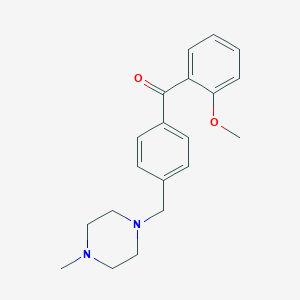

![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613868.png)

![Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613875.png)